Home > Products > Building Blocks P17132 > 3-Aminobenzo[d]isoxazol-4-ol
3-Aminobenzo[d]isoxazol-4-ol - 126940-15-6

3-Aminobenzo[d]isoxazol-4-ol

Catalog Number: EVT-1206573
CAS Number: 126940-15-6
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-Aminobenzo[d]isoxazol-4-ol, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated them for anticonvulsant activity .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of 3-Aminobenzo[d]isoxazol-4-ol contains total 18 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 Isoxazole(s) .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . To synthesize a library of 3,4-disubstituted isoxazole-5(4H)-one derivative, a variety of aldehyde is used .

6,7-Dihydrobenzo[d]isoxazol-4(5H)-one Derivatives

    Compound Description: This group encompasses a series of 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones substituted at the 5-position with various 1,2,3-triazole moieties. These compounds were designed as potential Hsp90 inhibitors and evaluated for their antiproliferative activity against breast cancer cell lines []. The lead compound within this series exhibited promising antiproliferative effects and impacted Hsp90 signaling pathways.

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid (5) and its 8-methyl Analogue

    Compound Description: (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and its 8-methyl analog are potent and selective glutamate GluR5 agonists []. These compounds demonstrated unique GluR5 activation profiles compared to other agonists.

3-Aryl-4H-Benzopyrano[3,4-d]isoxazol-4-ones

    Compound Description: This class of compounds features a benzopyran ring fused to the isoxazole moiety. They were synthesized via a regioselective 1,3-dipolar cycloaddition of nitrile oxides to ethyl o-hydroxycinnamate, followed by a thermal rearrangement [].

(3aR,5R,7S,7aS)‐5‐[(tert‐But­yldimeth­ylsil­yloxy)meth­yl]‐7‐eth­oxy‐3‐methyl‐7,7a‐dihydro‐3aH‐pyrano[4,3‐d]isoxazol‐4(5H)‐one

    Compound Description: This compound is a bicyclic heterocycle featuring a tetrahydro­pyran-4-one group fused to a 3-methyl-4,5-dihydro­isoxazole (3-methyl-Δ2-isoxazoline) ring []. It possesses four well-defined stereocenters.

Imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one Derivatives

    Compound Description: This series incorporates an imidazolone ring fused to the benzo[d]isoxazole scaffold. These compounds represent a novel tricyclic system with potential for drug discovery [].

7-Hydroxy-3-alkylbenzpyrano(3, 4-)isoxazol-4-one

    Compound Description: This compound features an isoxazole ring fused to a benzopyran system, with an alkyl substituent at the 3-position of the isoxazole [].

(5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone Derivatives

    Compound Description: These compounds are characterized by a (5-amino-1, 2, 4-triazin-6-yl)(pyrrolidin-1-yl)methanone moiety linked to the 3-position of the benzo[d]isoxazole core. These derivatives were investigated for their anticonvulsant activity and sodium channel blocking properties [].

Source and Classification

3-Aminobenzo[d]isoxazol-4-ol is classified as a derivative of isoxazole, a five-membered heterocyclic compound characterized by the presence of nitrogen and oxygen atoms in its structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a valuable building block in the synthesis of more complex molecules in medicinal chemistry .

Synthesis Analysis

Synthetic Routes

The synthesis of 3-Aminobenzo[d]isoxazol-4-ol typically involves cyclization reactions. A common method includes the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, often catalyzed by copper(I) or ruthenium(II) to facilitate the formation of the isoxazole ring. This reaction is noted for its efficiency and ability to produce high yields under mild conditions .

Industrial Production Methods

In an industrial context, similar synthetic routes are employed but scaled up for production. Recent trends emphasize metal-free synthetic routes to minimize environmental impact while maintaining yield and efficiency. Techniques such as ultrasound-assisted synthesis and the use of ionic liquids have been explored to enhance reaction conditions and reduce waste .

Molecular Structure Analysis

The molecular structure of 3-Aminobenzo[d]isoxazol-4-ol consists of a benzene ring fused with an isoxazole moiety. The specific arrangement includes an amino group at the 3-position and a hydroxyl group at the 4-position of the isoxazole ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Structural Data

  • Molecular Formula: C8_{8}H8_{8}N2_{2}O2_{2}
  • Molecular Weight: 168.16 g/mol
  • IUPAC Name: 3-Amino-1,2-benzisoxazole-4-ol

This structure allows for various interactions with biological targets, particularly in the central nervous system due to its ability to cross the blood-brain barrier.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazol-4-ol participates in several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield different reduced forms using reducing agents such as sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides .

Common Reagents and Conditions

The choice of reagents significantly influences the outcome of reactions involving this compound:

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, hydrogen peroxideVaries based on substrate
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionAlkyl halides, acyl chloridesBase-catalyzed conditions

The products formed from these reactions depend on specific conditions and reagents used.

Mechanism of Action

Target of Action

Research indicates that 3-Aminobenzo[d]isoxazol-4-ol may act as a GABA uptake inhibitor, influencing the GABAergic system crucial for inhibitory neurotransmission in the central nervous system. This suggests potential applications in treating neurological disorders.

Pharmacokinetics

Similar compounds have demonstrated good bioavailability by effectively crossing the blood-brain barrier. This characteristic is essential for therapeutic efficacy in central nervous system-targeted treatments.

Applications

3-Aminobenzo[d]isoxazol-4-ol has diverse applications across several scientific fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its biological activities.
  2. Material Science: Used as a precursor for developing new materials with specific properties.
  3. Biological Research: Studied for its role in biochemical pathways related to neurotransmission .
Introduction to 3-Aminobenzo[d]isoxazol-4-ol

Structural Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazole—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and capacity for structural diversification. The benzo[d]isoxazole variant, where a benzene ring is fused at the 4,5-positions, enhances molecular rigidity and planar characteristics that favor biomolecular interactions. Within this structural family, 3-Aminobenzo[d]isoxazol-4-ol exhibits distinctive hydrogen-bonding capabilities through its 3-amino and 4-ol substituents, enabling dual hydrogen bond donor/acceptor functionality critical for target engagement [1] [4].

This molecular framework demonstrates remarkable adaptability to pharmacological optimization:

  • Electronic Modulation: The electron-deficient isoxazole ring influences the electron density of appended aromatic systems, enhancing π-stacking interactions with protein binding pockets. This property is exploited in kinase inhibitors where the benzo[d]isoxazole core anchors to adenine-binding regions [3] [4].
  • Spatial Positioning: The fused ring system constrains substituent geometry, optimizing ligand-receptor complementarity. In HIF-1α inhibitors, the planar benzo[d]isoxazole orients pharmacophoric groups into hydrophobic subpockets of the PAS-B domain [4].
  • Metabolic Resilience: The isoxazole ring demonstrates superior metabolic stability compared to alternative heterocycles, as evidenced in steroidal isoxazole conjugates that maintain structural integrity during hepatic processing [6].

Table 1: Biological Activities of Benzo[d]isoxazole Derivatives with Varying Substituents

Substituent PatternBiological ActivityExample CompoundTarget/Mechanism
3-CarboxamideAnticancerN-phenylbenzo[d]isoxazole-3-carboxamideHIF-1α transcription inhibition (IC₅₀ = 0.31 μM)
5-Steroidal conjugationAnti-prostate cancer(17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl-androst-5-en-3β-olAndrogen receptor signaling suppression
3-Amino-4-hydroxyMultitarget kinase inhibition3-Aminobenzo[d]isoxazole derivativesVEGFR/PDGFR inhibition
5-(Trifluoromethyl)Antibacterial adjuvant(2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivativesSerine acetyltransferase inhibition

The 3-amino-4-hydroxy configuration in particular enables salt bridge formation with aspartate/glutamate residues and coordination bonding with catalytic metals, as observed in metalloenzyme inhibitors. This motif's significance is further amplified by its presence in clinical-stage candidates targeting hypoxic tumors, where the 4-hydroxy group participates in crucial hydrogen bonding with HIF-1α's Asn847 residue [4] [8].

Historical Context and Discovery of 3-Aminobenzo[d]isoxazol-4-ol

The proto-structure of benzo[d]isoxazole-3-carboxamide was first documented in 1971 by Shah and colleagues, who established its synthetic accessibility through anthranilic acid pathways. However, its biological potential remained unexplored for decades [4]. The resurgence of interest emerged when Nakamura's and Li's groups identified benzimidazole analogs as hypoxia-inducible factor inhibitors in the early 2000s, prompting medicinal chemists to investigate isosteric benzo[d]isoxazole systems [4].

3-Aminobenzo[d]isoxazol-4-ol derivatives entered the pharmaceutical landscape through systematic structure-activity relationship (SAR) explorations of these scaffolds. Key synthetic breakthroughs enabled their efficient production:

  • Regioselective Cyclization: Early methods employed o-hydroxybenzonitrile oxides in [3+2] cycloadditions, but suffered from regiochemical inconsistencies. Modern approaches leverage directed ortho-lithiation of aryl oximes, allowing precise installation of the 3-amino group prior to oxidative cyclization [4].
  • One-Pot Methodologies: Contemporary routes condense 2-fluoro-5-nitrobenzaldehyde derivatives with hydroxylamine under microwave irradiation, achieving simultaneous oxime formation, cyclization, and reduction to the 3-amino-4-ol system in ≤45% overall yield [4].
  • Metal-Free Innovations: To circumvent metal contamination issues in pharmaceutical production, recent protocols employ organocatalytic cyclizations using hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene) for nitrile oxide generation from aldoximes, followed by alkyne cycloadditions [7].

Table 2: Evolution of Synthetic Approaches to Benzo[d]isoxazole Derivatives

Synthetic EraMethodologyKey AdvanceLimitations
1970sAnthranilic acid diazotization/cyclizationFirst reliable access to benzo[d]isoxazole coreLow functional group tolerance, limited to 3-carboxylic acids
1990s-2000s[3+2] Cycloadditions of nitrile oxidesRegioselective 3,5-disubstitutionRequires toxic metal catalysts (Cu, Ru)
2010sMetal-free cyclizations (HTIB-mediated)Pharmaceutical-grade purity without metal contaminationModerate yields (50-70%) in solid-phase applications
2020sMulticomponent reactions in DES aEco-compatible conditions, recyclable solventsLimited to electron-deficient dipolarophiles

The structural elucidation of 3-Aminobenzo[d]isoxazol-4-ol derivatives revealed tautomeric behavior where the 4-hydroxy group equilibrates with 4-keto forms in solution, complicating crystallization. X-ray diffraction studies eventually confirmed predominant hydroxy-tautomer stabilization via intramolecular H-bonding to the 3-amino group, creating a pseudo-chelate ring that enhances membrane permeability [3] [4]. This conformational rigidity proved advantageous for blood-brain barrier penetration in neuroactive candidates, though no 3-Aminobenzo[d]isoxazol-4-ol-based CNS drugs have reached clinical trials to date.

Current Research Trends and Gaps in Isoxazole-Based Drug Discovery

The renaissance in isoxazole research focuses on leveraging 3-Aminobenzo[d]isoxazol-4-ol as a multifunctional pharmacophore capable of addressing complex disease mechanisms. Current investigative fronts include:

Hypoxia-Selective Anticancer AgentsCompound 31 (derivative of 3-Aminobenzo[d]isoxazol-4-ol) demonstrates unprecedented HIF-1α transcriptional inhibition (IC₅₀ = 24 nM) through a dual mechanism: disrupting HIF-1α/ARNT dimerization and promoting proteasomal degradation of the oxygen-sensitive subunit. Under normoxia, it exhibits negligible effect on VEGF/PDK1 expression, indicating hypoxia-selective action—a valuable trait for minimizing off-target effects in healthy tissues [4]. This specificity arises from preferential accumulation in hypoxic tumor microenvironments, where the molecule's reduction potential facilitates bioactivation.

Multitargeted Kinase InhibitionStructural hybridization strategies conjugate the benzo[d]isoxazole core with urea functionalities, yielding compounds such as 50 that concurrently inhibit VEGFR2, PDGFRβ, and c-Kit (nanomolar Kᵢ values). This polypharmacology enables suppression of tumor angiogenesis while impeding cancer cell survival pathways. The 3-Aminobenzo[d]isoxazol-4-ol moiety serves as a conformational constraint that orients the N,N'-diphenyl urea into ATP-binding clefts, as confirmed by cocrystal structures [3].

Antimicrobial Resistance BreakersDerivatives like the (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid series inhibit bacterial serine acetyltransferase (SAT)—a cysteine biosynthesis enzyme absent in mammals. While biochemical inhibition reaches Kᵢ = 64 μM for initial hits, cellular efficacy remains limited by poor permeability across Gram-negative membranes. This exemplifies the critical challenge in bacterial targets: achieving sufficient intracellular accumulation [2].

Table 3: Emerging Research Focuses for 3-Aminobenzo[d]isoxazol-4-ol Derivatives

Therapeutic AreaMolecular TargetLead CompoundCurrent StatusCritical Challenges
OncologyHIF-1α transcriptionCompound 31In vivo efficacy in HT1080 xenografts (81% tumor inhibition at 10 mg/kg/day)CYP3A4 induction risk
OncologyVEGFR2/PDGFRβ/c-KitCompound 50Oral efficacy in VEGF-driven permeability models (ED₅₀ = 2.0 mg/kg)Moderate hERG inhibition
Anti-infectivesSerine acetyltransferaseUPAR-415 analogBiochemical Kᵢ = 64 μM; cellular inactivityImpermeability to Gram-negative membranes
NeurodegenerationHDAC6/Hsp90Isoxazolyl hydroxamatesIn vitro proof-of-conceptBlood-brain barrier optimization

Critical Research Gaps

  • Bacterial Permeability Limitations: Despite potent enzyme inhibition, most SAT-targeting isoxazoles fail to accumulate intracellularly in Gram-negative pathogens. Next-generation designs require balanced amphiphilicity to traverse porin channels while retaining target affinity [2].
  • Chemical Biology Tools: No isoform-selective probes exist for elucidating HIF-1α versus HIF-2α functions. 3-Aminobenzo[d]isoxazol-4-ol derivatives present an opportunity for developing differential inhibitors given their preferential binding to HIF-1α's PAS-B domain [4] [8].
  • Formulation Barriers: The inherent low aqueous solubility of fused isoxazoles (<10 μg/mL for most leads) necessitates advanced delivery strategies. Nanocrystallization and lipid-based encapsulation have shown promise in preclinical models but require optimization for clinical translation [6] [8].
  • Resistance Mutations: In chronic oncology applications, tumor cells develop ARNT overexpression as an escape mechanism from HIF inhibitors. Combination therapies with protein degradation enhancers represent an emerging counterstrategy [4] [8].

The trajectory of 3-Aminobenzo[d]isoxazol-4-ol research indicates a shift toward systems pharmacology—exploiting its modular synthetic accessibility to create hybrid molecules engaging complementary targets. This approach aims to overcome the efficacy ceilings encountered with single-target agents, particularly in oncology and antimicrobial applications where pathway redundancy drives therapeutic resistance.

Properties

CAS Number

126940-15-6

Product Name

3-Aminobenzo[d]isoxazol-4-ol

IUPAC Name

3-amino-1,2-benzoxazol-4-ol

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9)

InChI Key

XVLGHYRVJUJVQS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)ON=C2N)O

Synonyms

1,2-Benzisoxazol-4-ol,3-amino-(9CI)

Canonical SMILES

C1=CC(=O)C2=C(NOC2=C1)N

Isomeric SMILES

C1=CC(=O)C2=C(NOC2=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.